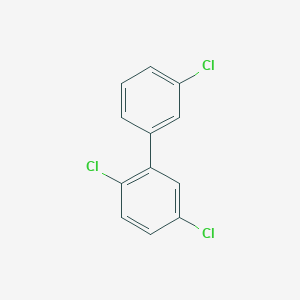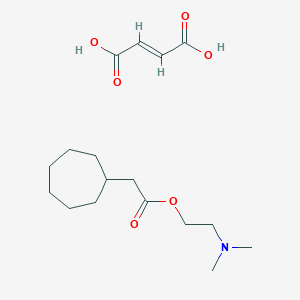
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly known as DMCA and is used as a research tool to study the effects of various biochemical and physiological processes in the body.
作用机制
DMCA acts as a modulator of ion channels, particularly the voltage-gated calcium channels. It has been shown to increase calcium influx into cells, leading to an increase in neurotransmitter release. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
生化和生理效应
DMCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase neurotransmitter release in the brain, leading to an increase in synaptic transmission. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. DMCA has been shown to have an analgesic effect, reducing pain perception in animal models.
实验室实验的优点和局限性
One of the main advantages of DMCA is its ability to modulate ion channels, particularly the voltage-gated calcium channels. This makes it a valuable tool for studying the effects of various drugs on these channels. However, DMCA has a number of limitations as well. It is highly toxic and must be handled with care. It is also difficult to administer in vivo, as it is rapidly metabolized in the body.
未来方向
There are a number of future directions for the study of DMCA. One area of research is the development of more potent and selective compounds that can modulate ion channels. Another area of research is the study of the effects of DMCA on various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of new methods for administering DMCA in vivo could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DMCA is a valuable tool for studying the effects of various biochemical and physiological processes in the body. Its ability to modulate ion channels makes it particularly useful in the study of neurotransmitter release and the regulation of pain pathways. While it has a number of advantages, DMCA also has limitations that must be taken into account. As research into DMCA continues, it is likely that new insights into its mechanism of action and potential therapeutic applications will be discovered.
合成方法
DMCA is synthesized through a multi-step process that involves the reaction of cycloheptaneacetate with N,N-dimethylaminoethyl chloride in the presence of a base. The resulting product is then reacted with maleic anhydride to form the desired compound, DMCA (E)-2-butenedioate (1:1).
科学研究应用
DMCA is commonly used as a research tool to study the effects of various biochemical and physiological processes in the body. It is particularly useful in the study of neurotransmitter release and the regulation of ion channels. DMCA has also been used in the study of pain pathways and the effects of various drugs on these pathways.
属性
CAS 编号 |
129320-13-4 |
|---|---|
产品名称 |
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) |
分子式 |
C13H25NO2.C4H4O4 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
手性 SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
同义词 |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



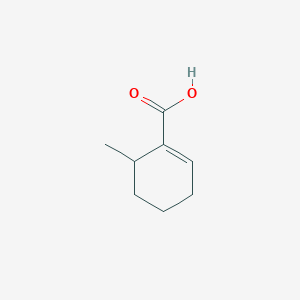


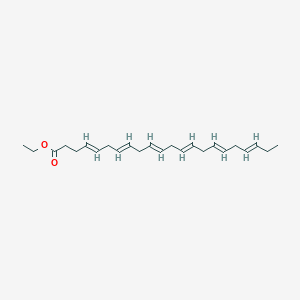
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

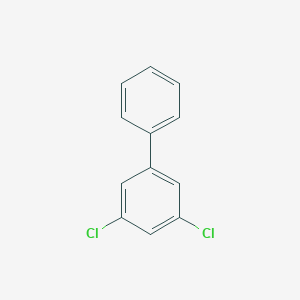
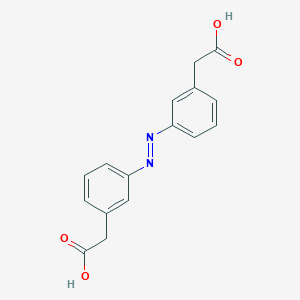
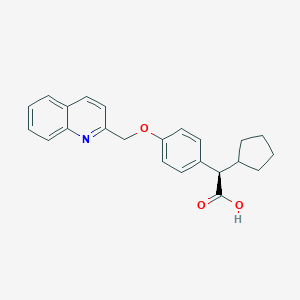
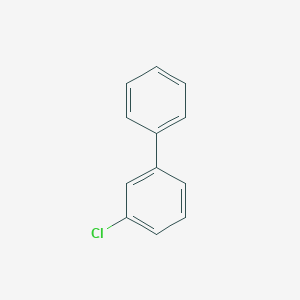
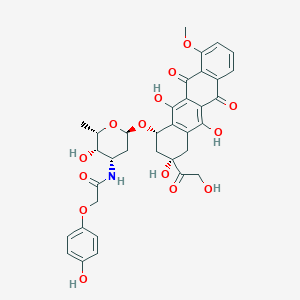
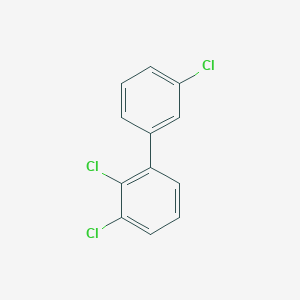
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
